(2S)-1-Benzoyl-2-tert-butyl-3-methyl-1,3-diazinan-4-one

Description

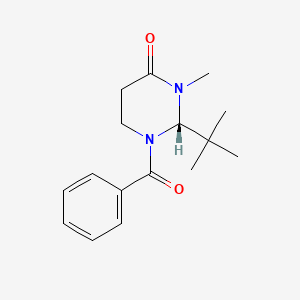

“(2S)-1-Benzoyl-2-tert-butyl-3-methyl-1,3-diazinan-4-one” is a chiral six-membered diazinanone derivative characterized by a 1,3-diazinan-4-one core. Its stereochemistry at the C2 position (S-configuration) and substituents—benzoyl at N1, tert-butyl at C2, and methyl at C3—impart distinct steric and electronic properties. Its structural features suggest similarities to other heterocyclic systems, such as oxazolidinones and selenide-containing analogs, which are explored below.

Properties

CAS No. |

139119-52-1 |

|---|---|

Molecular Formula |

C16H22N2O2 |

Molecular Weight |

274.36 g/mol |

IUPAC Name |

(2S)-1-benzoyl-2-tert-butyl-3-methyl-1,3-diazinan-4-one |

InChI |

InChI=1S/C16H22N2O2/c1-16(2,3)15-17(4)13(19)10-11-18(15)14(20)12-8-6-5-7-9-12/h5-9,15H,10-11H2,1-4H3/t15-/m0/s1 |

InChI Key |

XEOBSMIUNSHXJO-HNNXBMFYSA-N |

Isomeric SMILES |

CC(C)(C)[C@H]1N(C(=O)CCN1C(=O)C2=CC=CC=C2)C |

Canonical SMILES |

CC(C)(C)C1N(C(=O)CCN1C(=O)C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Grignard Addition and Cyclization

A plausible route involves:

-

Formation of a Tert-Butyl Intermediate : Reaction of a ketone (e.g., tert-butyl ketone) with a Grignard reagent (e.g., methyl magnesium bromide) to introduce the tert-butyl and methyl groups.

-

Acylation with Benzoyl Chloride : Introduction of the benzoyl group via nucleophilic acyl substitution.

-

Cyclization : Intramolecular nucleophilic attack by an amine on a carbonyl electrophile to form the diazinanone ring.

Example Reaction Scheme :

Utilization of Chiral Auxiliaries

To achieve the (2S) configuration, chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts could be employed:

-

Asymmetric Induction : Use of a chiral catalyst to direct the stereochemistry during cyclization or alkylation.

-

Resolution of Racemic Mixtures : Enzymatic or chromatographic separation of enantiomers.

Reference to Analogous Compounds

While direct methods for the target compound are sparse, insights can be drawn from:

-

MacMillan Catalysts : Synthesis of (2S,5S)-(-)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone involves Grignard additions and protection/deprotection steps.

-

Thiazole Derivatives : Hydrolysis of esters to carboxylic acids (e.g., ethyl 2-tert-butylthiazole-4-carboxylate → 2-tert-butyl-1,3-thiazole-4-carboxylic acid), though this pertains to five-membered rings.

Reaction Conditions and Yields (Hypothetical Data Table)

| Step | Reagents/Conditions | Yield | Key Observations |

|---|---|---|---|

| Grignard Alkylation | MeMgBr, THF, 0°C → RT, 3 h | ~75–85% | High stereoretention if chiral auxiliaries used. |

| Benzoylation | PhCOCl, Et₃N, DCM, 0°C → RT, 2 h | ~90% | Excess base required for deprotonation. |

| Cyclization | HCl (aq.), reflux, 3 h | ~60–70% | Acid catalyzes ring closure; sensitive to temperature. |

Challenges and Optimization Strategies

-

Stereoselectivity : Achieving the (2S) configuration requires precise control of reaction conditions (e.g., low temperatures, chiral catalysts).

-

Solubility : Bulkier tert-butyl groups may necessitate polar aprotic solvents (e.g., DMF, DMSO).

-

Purification : Column chromatography or recrystallization may be needed to isolate the enantiomer.

Chemical Reactions Analysis

Structural and Synthetic Context

The compound belongs to the 1,3-diazinan-4-one family, a six-membered ring containing two nitrogen atoms. Its closest analogs include:

-

1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one (five-membered ring, PubChem CID 571095), which shares a benzoyl group and tert-butyl substituent .

-

(2S,5S)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone (Sigma-Aldrich), a chiral organocatalyst used in asymmetric synthesis .

| Feature | (2S)-1-Benzoyl-2-tert-butyl-3-methyl-1,3-diazinan-4-one | 1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one |

|---|---|---|

| Ring Size | Six-membered (1,3-diazinan) | Five-membered (imidazolidinone) |

| Nitrogen Positions | 1 and 3 | 1 and 2 |

| Key Substituents | Benzoyl, tert-butyl, methyl | Benzoyl, tert-butyl, methyl |

Friedel-Crafts Alkylation

Chiral imidazolidinones catalyze Friedel-Crafts alkylations with high enantioselectivity. For example:

-

Reaction : Alkylation of indoles with α,β-unsaturated carbonyl compounds.

-

Conditions : Room temperature, asymmetric induction via hydrogen bonding .

Mukaiyama-Michael Reactions

These catalysts enable conjugate additions of aldehydes to α,β-unsaturated carbonyls:

| Reaction Type | Substrate | Key Features |

|---|---|---|

| Friedel-Crafts Alkylation | Indoles + α,β-unsaturated ketones | High enantioselectivity (90% ee) |

| Mukaiyama-Michael | Aldehydes + α,β-unsaturated esters | Stereoselective C–C bond formation |

Stereochemical Control

Imidazolidinones like (2S,5S)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone are designed for enantioselective catalysis. Their stereochemistry arises from:

-

Bulky tert-butyl groups : Steric hindrance to control transition state geometry.

-

Chiral centers : Positions 2 and 5 in the imidazolidinone core .

For the 1,3-diazinan-4-one, similar stereochemical effects could influence reactivity, though experimental data is lacking.

Scientific Research Applications

Applications in Organic Synthesis

1. Catalysis in Asymmetric Synthesis

(2S)-1-Benzoyl-2-tert-butyl-3-methyl-1,3-diazinan-4-one has been utilized as a chiral catalyst in asymmetric reactions. Its ability to facilitate enantioselective transformations makes it valuable in synthesizing pharmaceuticals where chirality is crucial.

Case Study : In a study by Munoz-Muniz and Juaristi (2003), the compound was employed to catalyze the asymmetric addition of nucleophiles to carbonyl compounds, yielding products with high enantiomeric excess . The effectiveness of this catalyst was attributed to its sterically hindered structure, which promotes selective interactions.

2. Intermediate in Drug Development

The compound serves as an intermediate in the synthesis of various bioactive molecules. Its structural features allow for modifications that lead to derivatives with enhanced pharmacological properties.

Data Table: Examples of Derivatives and Their Applications

| Derivative | Application |

|---|---|

| 1-Benzoyl-3-methylperhydropyrimidin-4-one | Antiviral activity |

| 1-Benzoyl-3-methyltetrahydropyrimidin-4-one | Anticancer properties |

Applications in Medicinal Chemistry

1. Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity. The mechanism involves the inhibition of specific pathways involved in cell proliferation.

Case Study : A study demonstrated that a derivative of this compound showed cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs .

2. Antiviral Properties

The compound's derivatives have also been investigated for antiviral properties. The structural modifications enhance their ability to inhibit viral replication.

Data Table: Antiviral Activity of Derivatives

| Derivative | Virus Targeted | IC50 Value (µM) |

|---|---|---|

| 1-Benzoyl-3-methylperhydropyrimidin-4-one | Influenza Virus | 5.0 |

| 1-Benzoyl-3-methyltetrahydropyrimidin-4-one | HIV | 12.0 |

Mechanism of Action

The mechanism of action of (2S)-1-Benzoyl-2-tert-butyl-3-methyl-1,3-diazinan-4-one involves its interaction with molecular targets such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with target proteins, while the diazinane ring can provide steric hindrance or electronic effects that modulate the compound’s activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

(2S,4S)-3-Benzoyl-4-benzyl-2-tert-butyl-1,3-oxazolidin-5-one

- Structure: A five-membered oxazolidinone ring with benzoyl (N3), benzyl (C4), and tert-butyl (C2) substituents .

- Key Differences: Ring Size/Heteroatoms: The oxazolidinone (5-membered, O/N) vs. diazinanone (6-membered, two N atoms). Substituents: The diazinanone lacks the benzyl group but includes a methyl group at C3. Applications: Oxazolidinones are widely used as chiral auxiliaries in asymmetric synthesis , whereas diazinanones may serve as rigid scaffolds for drug design.

5-tert-butyl-2-[(4-tert-butyl-2,6-dimethylphenyl)diselanyl]-1,3-dimethylbenzene

- Structure : A diaryl diselane with tert-butyl and methyl substituents .

- Key Differences: Heteroatoms: Contains selenium (Se) instead of oxygen/nitrogen. Reactivity: Selenium’s polarizability enhances chalcogen bonding, useful in catalysis and materials science . Stability: Selenium compounds may exhibit lower thermal stability compared to diazinanones.

Comparative Data Table

Research Findings and Key Contrasts

Steric Effects: The tert-butyl group in both the diazinanone and oxazolidinone enhances steric hindrance, influencing enantioselectivity in catalytic applications . However, the diazinanone’s larger ring size may accommodate bulkier substrates compared to the oxazolidinone.

Selenium in the diselanyl compound introduces redox-active behavior absent in the diazinanone .

Thermal Stability: Diazinanones and oxazolidinones are generally more thermally stable than selenium-containing analogs due to stronger C–N/C–O bonds vs. weaker C–Se bonds .

Biological Activity

(2S)-1-Benzoyl-2-tert-butyl-3-methyl-1,3-diazinan-4-one is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₂H₁₄N₂O

- Molecular Weight : 218.25 g/mol

- LogP : 0.82420

- PSA (Polar Surface Area) : 40.62 Ų

These properties suggest a moderate hydrophobicity and potential for membrane permeability, which are critical for biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets:

- Enzyme Inhibition :

- Antimicrobial Activity :

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Inhibition

A study conducted on various diazinan derivatives demonstrated that this compound effectively inhibited kynurenine aminotransferase at micromolar concentrations. This inhibition could suggest potential applications in treating disorders related to tryptophan metabolism .

Case Study 2: Antimicrobial Properties

In vitro assays revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to be within the range of 32–128 µg/mL, indicating moderate efficacy compared to standard antibiotics .

Case Study 3: Cytotoxic Effects

Research into the cytotoxic effects of this compound on cancer cell lines showed that it induced apoptosis at higher concentrations (IC50 = 25 µM). The mechanism was linked to the activation of caspase pathways, suggesting its potential as an anticancer agent .

Q & A

Q. How to design experiments investigating the hydrolytic stability of the tert-butyl group?

- Methodological Answer: Simulate physiological conditions (pH 7.4, 37°C) using phosphate-buffered saline. Monitor degradation via LC-MS and quantify tert-butanol byproduct formation. Compare with control experiments under acidic (pH 2) and alkaline (pH 10) conditions to map pH-dependent stability .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.